

Comparative Analysis of NITD-349's Efficacy Against Diverse Mycobacterium tuberculosis Strains

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Compound of Interest

Compound Name: NITD-349

Cat. No.: B1473366

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For Researchers, Scientists, and Drug Development Professionals: An objective comparison of **NITD-349**'s performance with supporting experimental data.

NITD-349, a potent anti-mycobacterial agent, has demonstrated significant promise in combating Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis. This guide provides a comparative analysis of **NITD-349**'s activity against various M. tuberculosis strains, including drug-sensitive and multidrug-resistant (MDR) isolates. The information is compiled from published research to facilitate an objective evaluation of its potential as a novel therapeutic.

In Vitro Activity Against M. tuberculosis Strains

NITD-349 exhibits potent bactericidal activity against the virulent M. tuberculosis H37Rv strain, with a reported minimum inhibitory concentration (MIC50) of 23 nM.^[1] Its efficacy extends to a range of multidrug-resistant (MDR) M. tuberculosis strains, with MIC values typically falling between 0.04 to 0.08 µM.^[1] This demonstrates the compound's potential to address the significant clinical challenge posed by drug-resistant tuberculosis.

Strain	Resistance Profile	NITD-349 MIC
M. tuberculosis H37Rv	Drug-Sensitive	23 nM (MIC50) ^[1]
Various MDR strains	Multidrug-Resistant	0.04 - 0.08 µM ^[1]

Table 1: In Vitro Activity of **NITD-349** against *M. tuberculosis*

In Vivo Efficacy in Murine Models of Tuberculosis

Preclinical evaluation in mouse models of tuberculosis has further substantiated the therapeutic potential of **NITD-349**. In acute infection models, oral administration of **NITD-349** resulted in a significant, dose-dependent reduction in bacterial load in the lungs.^[1] Furthermore, in chronic infection models, the efficacy of **NITD-349** was comparable to the first-line anti-tuberculosis drug rifampicin and superior to ethambutol.^[1]

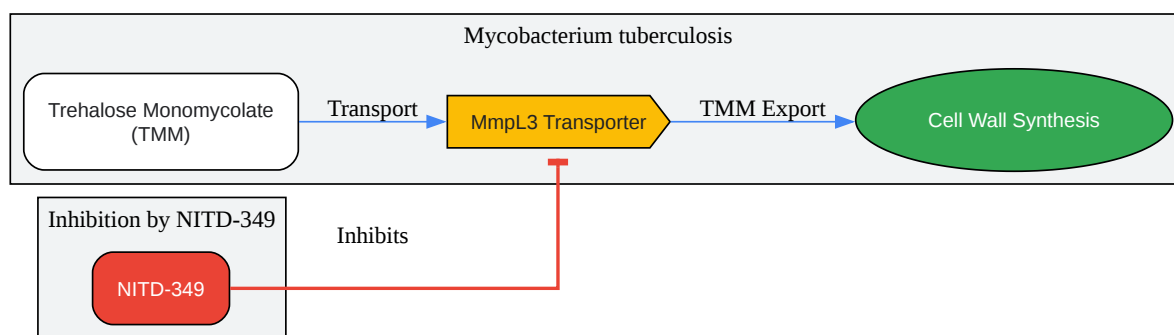
Treatment Group	Dosage	Duration	Log10 CFU Reduction in Lungs
Acute Infection Model			
NITD-349	12.5 mg/kg	4 weeks	0.9 ^[1]
NITD-349	50 mg/kg	4 weeks	3.4 ^[1]
Chronic Infection Model			
NITD-349	100 mg/kg	2 weeks	Comparable to Rifampicin
NITD-349	100 mg/kg	4 weeks	2.38 ^[1]
Rifampicin	10 mg/kg	2 weeks	-
Ethambutol	100 mg/kg	2 weeks	Less effective than NITD-349

Table 2: In Vivo Efficacy of **NITD-349** in Mouse Models of *M. tuberculosis* Infection

Mechanism of Action: Targeting MmpL3

NITD-349 exerts its bactericidal effect by inhibiting the Mycobacterial Membrane Protein Large 3 (MmpL3). MmpL3 is an essential transporter protein responsible for the export of trehalose monomycolate (TMM), a key precursor for the biosynthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. By blocking the MmpL3-mediated transport of TMM,

NITD-349 disrupts the integrity of the cell wall, leading to bacterial death. Structural studies have revealed that **NITD-349** binds to the transmembrane domain of MmpL3, thereby obstructing the proton relay pathway that powers the transport process.



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Caption: Mechanism of action of **NITD-349**.

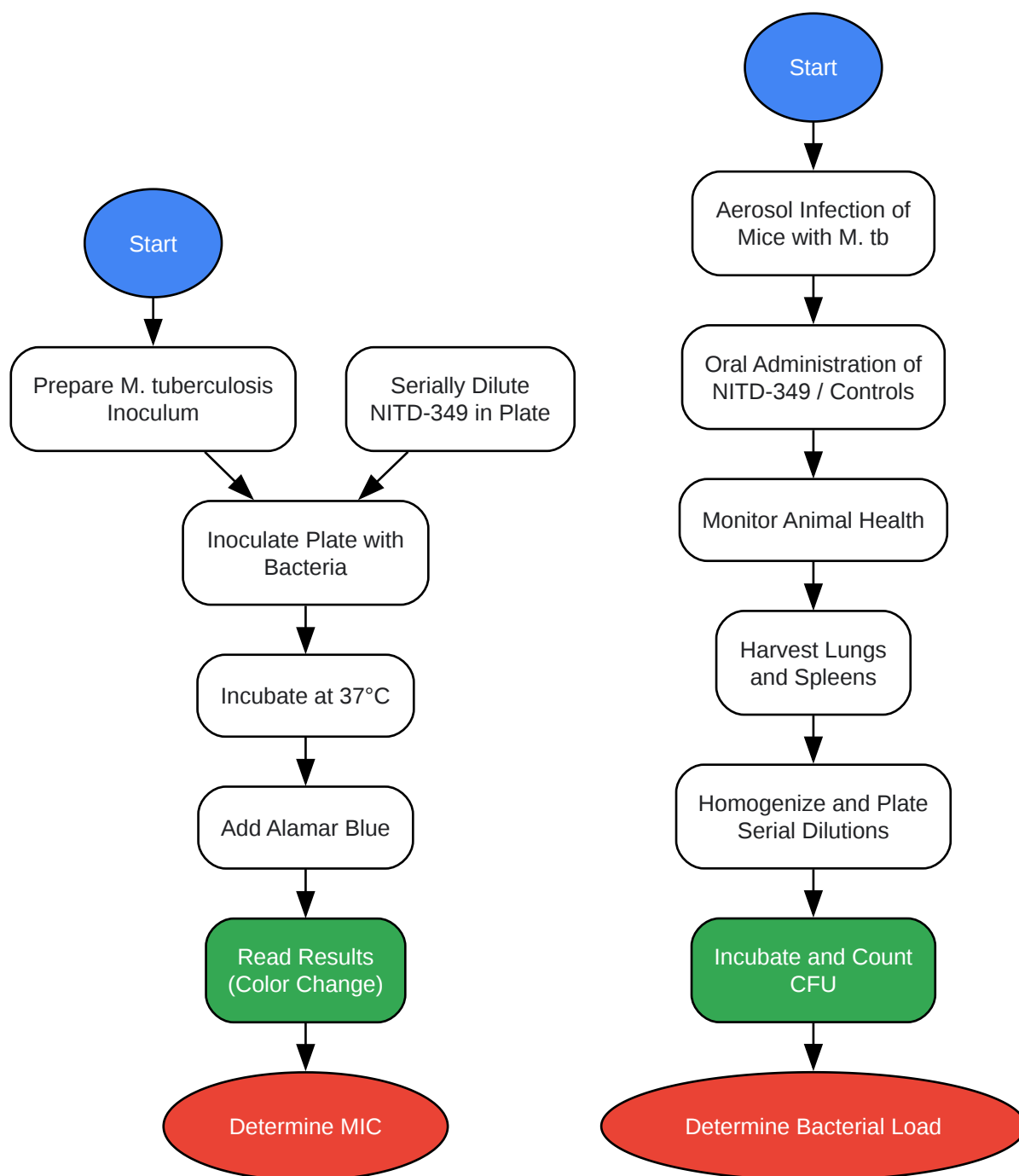
Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of **NITD-349** against various *M. tuberculosis* strains is commonly determined using the Microplate Alamar Blue Assay (MABA).

- **Bacterial Culture:** *M. tuberculosis* strains are grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.
- **Drug Dilution:** **NITD-349** is serially diluted in a 96-well microplate to obtain a range of concentrations.
- **Inoculation:** Each well is inoculated with a standardized suspension of the *M. tuberculosis* strain.
- **Incubation:** The microplates are incubated at 37°C for 5-7 days.

- Alamar Blue Addition: Alamar Blue reagent is added to each well.
- Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.



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References

- 1. medchemexpress.com [medchemexpress.com]
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